molecular formula C22H36O3 B019980 (R)-3-Benzyloxy Myristic Acid Methyl Ester CAS No. 114264-01-6

(R)-3-Benzyloxy Myristic Acid Methyl Ester

Cat. No.: B019980
CAS No.: 114264-01-6
M. Wt: 348.5 g/mol
InChI Key: DSQRYVDYSWWRDB-OAQYLSRUSA-N
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Description

Methyl (3R)-3-(benzyloxy)tetradecanoate is a chemical compound that belongs to the class of fatty acid methyl esters. It is derived from the formal condensation of the carboxy group of tetradecanoic acid (myristic acid) with methanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate typically involves the esterification of tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

Tetradecanoic acid+MethanolAcid CatalystMethyl tetradecanoate+Water\text{Tetradecanoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Methyl tetradecanoate} + \text{Water} Tetradecanoic acid+MethanolAcid Catalyst​Methyl tetradecanoate+Water

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-3-(benzyloxy)tetradecanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

    Oxidation: Tetradecanoic acid.

    Reduction: Tetradecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3-(benzyloxy)tetradecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to lipid metabolism and as a component in lipid-based formulations.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of niosomes for targeted drug delivery.

    Industry: Utilized in the production of high-density biodiesel and as a fragrance ingredient in the cosmetic industry.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-(benzyloxy)tetradecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The molecular targets include enzymes such as lipases and esterases, which catalyze the hydrolysis of the ester bond.

Comparison with Similar Compounds

    Methyl tetradecanoate: A simpler ester without the benzyloxy group.

    Methyl (3R)-3-(methoxy)tetradecanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness: Methyl (3R)-3-(benzyloxy)tetradecanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological membranes, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl (3R)-3-phenylmethoxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQRYVDYSWWRDB-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)OC)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550465
Record name Methyl (3R)-3-(benzyloxy)tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114264-01-6
Record name Methyl (3R)-3-(benzyloxy)tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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